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Angeloylgomisin O: A Technical Guide to its Natural Source and Isolation

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Compound of Interest		
Compound Name:	Angeloylgomisin O	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source and detailed methodologies for the isolation of **Angeloylgomisin O**, a bioactive lignan of significant interest. The information is tailored for professionals in research, and drug development, offering actionable protocols and structured data to support further investigation and application of this compound.

Introduction to AngeloyIgomisin O

Angeloylgomisin O is a dibenzocyclooctadiene lignan first isolated from the fruits of Schisandra chinensis (Turcz.) Baill., a plant belonging to the Schisandraceae family.[1] This deciduous woody vine is native to the forests of Northern China, the Russian Far East, and Korea. The fruits of S. chinensis, known as "Fructus Schisandrae," have a long history of use in traditional medicine and are the primary source of a variety of bioactive lignans, including Angeloylgomisin O. These lignans are recognized for their diverse pharmacological activities, contributing to the therapeutic properties of the plant.

Natural Source and Abundance

The exclusive natural source of **Angeloylgomisin O** identified in the scientific literature is the fruit of Schisandra chinensis.[1] While the plant contains a complex mixture of lignans, the concentration of individual compounds can vary based on factors such as geographic origin, harvest time, and post-harvest processing. Quantitative data on the specific yield of



Angeloylgomisin O from the raw plant material is not extensively reported in the available literature. However, the general concentration of total lignans in the dried fruits of S. chinensis can provide an estimate of the potential yield.

Isolation and Purification of Angeloylgomisin O

The isolation of **Angeloylgomisin O** from the fruits of Schisandra chinensis involves a multistep process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for lignan isolation from this plant source.

Experimental Protocol

3.1.1. Plant Material Preparation

Dried fruits of Schisandra chinensis are the starting material. For optimal extraction efficiency, the fruits should be ground into a coarse powder.

3.1.2. Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of lignans.

- Solvent: Methanol or ethanol are commonly used solvents for the extraction of lignans from S. chinensis.
- Procedure:
 - Macerate the powdered fruits in methanol at room temperature with occasional stirring for 24-48 hours.
 - Alternatively, use a Soxhlet apparatus for continuous extraction with methanol for 6-8 hours.
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3.1.3. Solvent Partitioning (Fractionation)



The crude extract is partitioned between immiscible solvents to separate compounds based on their polarity.

• Procedure:

- Suspend the crude methanolic extract in water to form an aqueous suspension.
- Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as nhexane, chloroform, and ethyl acetate.
- The lignan fraction, including Angeloylgomisin O, is typically enriched in the chloroform and ethyl acetate fractions.
- Concentrate these fractions to dryness.

3.1.4. Chromatographic Purification

The enriched lignan fractions are subjected to one or more chromatographic steps to isolate **Angeloylgomisin O**.

- Column Chromatography (Initial Separation):
 - Stationary Phase: Silica gel (100-200 mesh) is commonly used.
 - Mobile Phase: A gradient of n-hexane and ethyl acetate is typically employed. The polarity
 is gradually increased to elute compounds with different affinities for the stationary phase.

Procedure:

- Pack a glass column with a slurry of silica gel in n-hexane.
- Load the concentrated chloroform or ethyl acetate fraction onto the column.
- Elute the column with a stepwise or linear gradient of n-hexane-ethyl acetate.
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
- Combine fractions containing the target compound.



- Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
 - o Column: A reversed-phase C18 column is suitable for the fine purification of lignans.
 - Mobile Phase: A mixture of methanol and water or acetonitrile and water is used as the mobile phase. Isocratic or gradient elution can be applied.
 - Procedure:
 - Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).
 - Inject the sample into the preparative HPLC system.
 - Monitor the elution profile using a UV detector.
 - Collect the peak corresponding to Angeloylgomisin O.
 - Evaporate the solvent to obtain the pure compound.

Data Presentation

The following tables summarize the key parameters and expected outcomes of the isolation process. It is important to note that specific yield and purity data for **Angeloylgomisin O** are not widely published; therefore, the values presented for the final compound are representative estimates for lignans isolated from S. chinensis.

Table 1: Extraction and Fractionation Parameters

Parameter	Value/Description
Starting Material	Dried fruits of Schisandra chinensis
Extraction Solvent	Methanol
Extraction Method	Maceration or Soxhlet extraction
Partitioning Solvents	n-Hexane, Chloroform, Ethyl Acetate, Water
Enriched Fraction	Chloroform and/or Ethyl Acetate



Table 2: Chromatographic Purification Parameters

Parameter	Column Chromatography	Preparative HPLC
Stationary Phase	Silica gel (100-200 mesh)	Reversed-phase C18
Mobile Phase	n-Hexane-Ethyl Acetate (gradient)	Methanol-Water or Acetonitrile- Water
Detection	Thin Layer Chromatography (TLC)	UV Detector

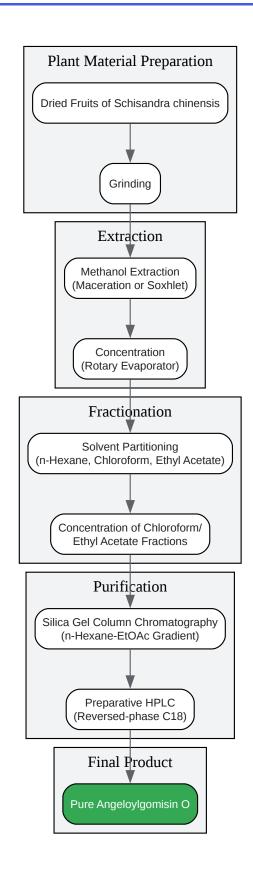
Table 3: Estimated Yield and Purity of Angeloylgomisin O

Parameter	Estimated Value
Yield from Crude Extract	0.01 - 0.1% (estimated)
Purity after Prep-HPLC	>95% (expected)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isolation and purification process for **Angeloylgomisin O**.





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Caption: Workflow for the isolation of **Angeloylgomisin O**.



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References

- 1. The Constituents of Schizandra chinensis BAILL. XI. The Structures of Three New Lignans, Angeloylgomisin O, and Angeloyl- and Benzoylisogomisin O [jstage.jst.go.jp]
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